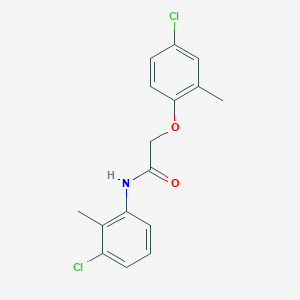![molecular formula C26H32N2O6 B322299 ETHYL 3-{[4'-(4-ETHOXY-4-OXOBUTANAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]CARBAMOYL}PROPANOATE](/img/structure/B322299.png)
ETHYL 3-{[4'-(4-ETHOXY-4-OXOBUTANAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]CARBAMOYL}PROPANOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-({4’-[(4-ethoxy-4-oxobutanoyl)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}amino)-4-oxobutanoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as esters, amides, and aromatic rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({4’-[(4-ethoxy-4-oxobutanoyl)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}amino)-4-oxobutanoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include esterification, amidation, and aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-({4’-[(4-ethoxy-4-oxobutanoyl)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}amino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
Ethyl 4-({4’-[(4-ethoxy-4-oxobutanoyl)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}amino)-4-oxobutanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-({4’-[(4-ethoxy-4-oxobutanoyl)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}amino)-4-oxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-((4-ethoxy-4-oxobutanoyl)amino)benzoate
- Ethyl 4-((4-methoxy-3-nitrobenzoyl)amino)benzoate
- Ethyl 4-((2-nitrobenzylidene)amino)benzoate
Uniqueness
Ethyl 4-({4’-[(4-ethoxy-4-oxobutanoyl)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}amino)-4-oxobutanoate stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C26H32N2O6 |
|---|---|
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
ethyl 4-[4-[4-[(4-ethoxy-4-oxobutanoyl)amino]-3-methylphenyl]-2-methylanilino]-4-oxobutanoate |
InChI |
InChI=1S/C26H32N2O6/c1-5-33-25(31)13-11-23(29)27-21-9-7-19(15-17(21)3)20-8-10-22(18(4)16-20)28-24(30)12-14-26(32)34-6-2/h7-10,15-16H,5-6,11-14H2,1-4H3,(H,27,29)(H,28,30) |
Clave InChI |
ROKWNYVUNZJAAR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)CCC(=O)OCC)C)C |
SMILES canónico |
CCOC(=O)CCC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)CCC(=O)OCC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-bis[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]butanediamide](/img/structure/B322217.png)
![N,N'-bis{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzene-1,4-dicarboxamide](/img/structure/B322218.png)
![N~1~,N~4~-bis{4-[(3,5-dimethylanilino)sulfonyl]phenyl}terephthalamide](/img/structure/B322219.png)
![N,N'-bis[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]pentanediamide](/img/structure/B322220.png)
![N~1~,N~4~-bis{4-[(4-ethoxyanilino)sulfonyl]phenyl}terephthalamide](/img/structure/B322222.png)
![2-(1-naphthyloxy)-N-[4-(4-{[(1-naphthyloxy)acetyl]amino}phenoxy)phenyl]acetamide](/img/structure/B322229.png)



![2-(2,4-dibromophenoxy)-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide](/img/structure/B322238.png)

![Methyl 4-{[(2,4-dibromophenoxy)acetyl]amino}benzoate](/img/structure/B322240.png)
![2-(2,4-dibromophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B322241.png)

